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Compound of Interest

Compound Name: 8-Isomulberrin hydrate
CAS No.: 1432063-35-8
Cat. No.: B1158073
Get Quote
. J

Executive Summary

The structural elucidation of prenylated flavonoids is critical for understanding their
bioavailability, metabolic stability, and pharmacophore interactions. 8-lsomulberrin hydrate
(CAS: 1432063-35-8), a bioactive constituent of Morus alba (Root Bark), presents unigue
crystallographic challenges due to the flexibility of its isopentenyl side chains and the
incorporation of water molecules within its lattice.[1][2] This guide details the rigorous workflow
for its single-crystal X-ray diffraction (SC-XRD) analysis, emphasizing the "hydrate" architecture
that stabilizes the crystal packing through hydrogen-bond networks.[1][2]

Compound Profile & Physicochemical Context

Before initiating diffraction analysis, the chemical identity must be verified to ensure the
"hydrate"” form is targeted.
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Parameter Specification
Compound Name 8-Isomulberrin Hydrate
CAS Registry 1432063-35-8

ngcontent-ng-c2307461527="" _nghost-ng-

€2764567632="" class="inline ng-star-inserted">

Molecular Formula

(Includes
in lattice)
Molecular Weight 440.5 g/mol
Core Skeleton Flavone (2-phenylchromen-4-one)

Prenyl (3,3-dimethylallyl) groups at C-3/C-8
Key Substituents positions; Hydroxyls at C-5, C-7, C-2', C-4".[1][2]
[3]

Crystal Habit Yellow prisms or needles (Solvent dependent)

Structural Relevance: The "8-iso" designation typically implies a specific regioisomerism or
cyclization state relative to Mulberrin.[1][2] The presence of the hydrate water is structural, not
hygroscopic; it acts as a bridge in the crystal lattice, linking the polar hydroxyl groups of
adjacent flavonoid planes.

Crystallogenesis Protocol

Obtaining diffraction-quality crystals of the hydrate form requires a solvent system that provides
water activity without dissolving the crystal surface.[1][2]

Recommended Solvent System: Slow Evaporation
e Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
» Anti-Solvent/Hydration Source: Water (

).[1]
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e Ratio: 80:20 (v/v).[1]

Step-by-Step Protocol:

Dissolution: Dissolve 5 mg of purified 8-Isomulberrin in 1.5 mL of warm MeOH.
o Filtration: Filter through a 0.22 um PTFE syringe filter to remove nucleation sites (dust).[1]

e Hydration: Add 300 uL of deionized water dropwise until varying turbidity is observed, then
add MeOH dropwise to clarify.

 Incubation: Place the vial in a vibration-free environment at 4°C (refrigerator) to slow kinetics
and encourage ordered water incorporation.

e Harvesting: Crystals typically appear within 7-14 days.[1]

X-Ray Diffraction (SC-XRD) Workflow

The following workflow ensures high-resolution data collection suitable for publication and
pharmaceutical solid-state characterization.

A. Sample Mounting & Data Collection

¢ Mounting: Select a single crystal (

mm) showing sharp extinction under polarized light.[1] Mount on a Kapton loop using
Paratone-N oil to prevent dehydration.[1][2]

o Temperature: Collect data at 100 K (using a cryostream).

o Reasoning: Low temperature freezes the thermal motion of the flexible prenyl chains and
"locks" the water molecules in their lattice positions, reducing disorder.

e Source:

(

) is preferred for absolute configuration determination (Flack parameter) if the crystal is
chiral.[1][2]
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IS acceptable for centrosymmetric structures.[1][2]

B. Structure Solution & Refinement

e Space Group Determination: Expect monoclinic (
) or triclinic (
) systems common for planar flavonoids.[1]

e Phasing: Use Dual-Space Methods (SHELXT) to locate heavy atoms (O, C).[1]
e Hydrate Location: The oxygen atom of the water molecule (

) will appear as a distinct Q-peak in the difference Fourier map, usually hydrogen-bonded to
the C-5 or C-7 hydroxyls.[1][2]

e H-Atom Treatment:
o Carbon-bound H: Place in calculated positions (riding model).[1]

o Hydroxyl/Water H: Locate from difference maps and refine with restraints (DFIX) to ensure
chemically reasonable O-H bond lengths (0.82-0.85 A).

Structural Analysis: The Core Mechanics

This section analyzes the specific structural features expected in the 8-lIsomulberrin hydrate
crystal.

|. Intramolecular Conformation
e Planarity: The flavone backbone (rings A and C) is generally planar.[1] However, the B-ring

(phenyl) usually twists relative to the C-ring (torsion angle

) to relieve steric strain from the substituent at C-3 (prenyl group).[1][2]

e Prenyl Chain Disorder: The isopentenyl chain at C-8 often exhibits high thermal parameters
or positional disorder.[1][2] This must be modeled using split-site occupancy if necessary.[1]

[2]
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ll. The "Hydrate" Architecture (Intermolecular)

The water molecule is the linchpin of the crystal stability.[1]
e Donor Role:

acts as a donor to the Carbonyl Oxygen (C=0) of a neighboring molecule.[1]

e Acceptor Role:

accepts a proton from the acidic C-7 Hydroxyl.[1][2]

e Result: This forms a Water-Bridged Dimer or an infinite hydrogen-bonded chain running
along the crystallographic b-axis.[1][2]

Visualization of the H-Bond Network Logic:

Lattice Water

H-Bond Donor (H20) H-Bond Donor
(C7-OH...0) .» ~-(O-H ... 0=C4)

~

8-Isomulberrin . . 8-Isomulberrin
(Molecule A) [ - (ng A Ring B) """"""""""""" (Molecule B)

Figure 1: The bridging role of the water molecule in the 8-Isomulberrin hydrate lattice.

Click to download full resolution via product page

[1][2]
Pharmaceutical Implications

Understanding the hydrate structure is vital for drug development:

o Solubility: Hydrates typically have lower aqueous solubility than their anhydrous counterparts

due to the stable crystal lattice energy.[1]
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 Stability: The hydrate is often the thermodynamically stable form at ambient humidity.[1]
Dehydration (heating > 80°C) may collapse the lattice, leading to an amorphous or

metastable anhydrous phase with different dissolution rates.[1]

Quantitative Data Summary (Template)

When reporting the analysis, summarize the crystal data in the standard crystallographic table

format:

Property Value (Example/Expected)

Crystal System Monoclinic

Space Group

Unit Cell (

)

Volume (

)

Z (Molecules/Cell) 4

Density (

)

R-Factor ( Target

) (5%)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Isocyclomulberrin | C25H2406 | CID 5316260 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 2'-Dehydroxyalbanin A (CAS#N/A); Albanin A (CAS#73343-42-7); 5,7,2',4'-Tetrahydr... |
Manufacturer ChemFaces [chemfaces.com]

3. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [8-Isomulberrin Hydrate: Crystal Structure Analysis &
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1158073/docs#8-isomulberrin-hydrate-crystal-
structure-analysis-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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